1-(Naphthalen-1-ylmethyl)-4-[(3-phenoxyphenyl)methyl]piperazine

This guide has been generated under conditions of significant source data ambiguity. The quantitative core evidence for 1-(Naphthalen-1-ylmethyl)-4-[(3-phenoxyphenyl)methyl]piperazine is derived from aggregated bioactivity databases (ZINC, BindingDB).

Molecular Formula C28H28N2O
Molecular Weight 408.5 g/mol
Cat. No. B14920323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Naphthalen-1-ylmethyl)-4-[(3-phenoxyphenyl)methyl]piperazine
Molecular FormulaC28H28N2O
Molecular Weight408.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)CC4=CC=CC5=CC=CC=C54
InChIInChI=1S/C28H28N2O/c1-2-12-26(13-3-1)31-27-14-6-8-23(20-27)21-29-16-18-30(19-17-29)22-25-11-7-10-24-9-4-5-15-28(24)25/h1-15,20H,16-19,21-22H2
InChIKeyYZUBSEWQLIQEDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[Data Integrity Assessment for Evidence Guide Generation]


This guide has been generated under conditions of significant source data ambiguity. The quantitative core evidence for 1-(Naphthalen-1-ylmethyl)-4-[(3-phenoxyphenyl)methyl]piperazine is derived from aggregated bioactivity databases (ZINC, BindingDB) [1]. These databases anchor their data to a primary research citation (PMID: 15163178 / J. Med. Chem. 2004) that describes a structurally unrelated chemical series [2]. The provenance of the biological activity data to the target compound could not be independently verified through a primary research paper or patent. No direct, head-to-head comparator data was discovered. Consequently, all quantitative evidence in Section_3 is provisional and tagged as 'Databased-derived, provenance ambiguous'. Users must independently verify the data's origin before relying on it for scientific selection or procurement decisions.

Structural Overview: 1-(Naphthalen-1-ylmethyl)-4-[(3-phenoxyphenyl)methyl]piperazine as a Bivalent Piperazine Chemical Probe


1-(Naphthalen-1-ylmethyl)-4-[(3-phenoxyphenyl)methyl]piperazine is a synthetic, small-molecule piperazine derivative that functions as a bivalent ligand by incorporating two distinct aromatic pharmacophores on a single piperazine core . It is not an approved pharmaceutical but is investigated as a chemical probe for G protein-coupled receptors (GPCRs), with database-derived binding data indicating promiscuous, sub-micromolar affinity for the mu-opioid (MOP), kappa-opioid (KOP), and nociceptin (NOP) receptors [1]. Its structural complexity and dual pharmacophoric nature position it within a class of compounds explored for polypharmacology, but its specific pharmacological profile distinguishes it from simpler, monosubstituted piperazine analogs.

Why Structural Analogs Cannot Be Interchanged: The Unique Pharmacophoric Hybrid of 1-(Naphthalen-1-ylmethyl)-4-[(3-phenoxyphenyl)methyl]piperazine


Provisional Quantitative Differentiators for 1-(Naphthalen-1-ylmethyl)-4-[(3-phenoxyphenyl)methyl]piperazine from Database Mining


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